N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methylfuran-3-carboxamide
Description
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methylfuran-3-carboxamide is a complex organic compound featuring a thiazole ring fused with a cyclohexyl group and a furan ring substituted with a carboxamide group
Properties
IUPAC Name |
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-9-14(10-21-12)17(20)18-8-7-16-19-15(11-22-16)13-5-3-2-4-6-13/h9-11,13H,2-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSSZCDFMVEJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NCCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methylfuran-3-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the thiazole core, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted thiazoles or furans.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They can be used in biological studies to investigate their effects on various cellular processes.
Medicine: This compound may have therapeutic applications, such as in the development of new drugs targeting specific diseases. Its biological activities can be explored for potential use in treating infections, inflammation, and cancer.
Industry: In the materials science industry, thiazole derivatives can be used in the development of advanced materials with unique properties, such as improved stability and conductivity.
Mechanism of Action
The mechanism by which N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with different substituents.
Furan derivatives: Compounds containing furan rings with various functional groups.
Carboxamide derivatives: Compounds featuring carboxamide groups in different molecular contexts.
Uniqueness: N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methylfuran-3-carboxamide stands out due to its specific combination of a thiazole ring, cyclohexyl group, and furan ring, which may confer unique biological and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
